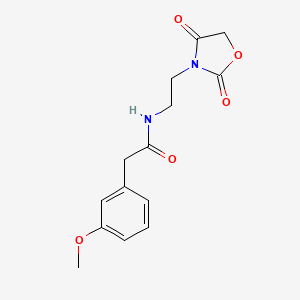
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C14H16N2O5 and its molecular weight is 292.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide, also known by its CAS number 2034313-97-6, is a synthetic organic compound with potential biological activity. The compound's structure features a unique oxazolidinone moiety, which is often associated with various pharmacological effects. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C14H16N2O5, with a molecular weight of 292.29 g/mol. The structure includes a methoxyphenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034313-97-6 |
| Molecular Formula | C14H16N2O5 |
| Molecular Weight | 292.29 g/mol |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of oxazolidinones have been shown to possess potent activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain oxazolidinone derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin and streptomycin .
Antifungal Activity
In addition to antibacterial properties, related compounds have shown promising antifungal activity. For example, studies have reported MIC values for certain derivatives ranging from 0.004 to 0.06 mg/mL against various fungal strains, indicating their potential as antifungal agents .
The mechanism of action for compounds in this class typically involves the inhibition of bacterial protein synthesis by binding to the ribosomal subunit. This action disrupts bacterial growth and replication. Additionally, some studies suggest that these compounds may modulate oxidative stress pathways and inflammatory responses by interacting with specific enzymes such as superoxide dismutase and catalase.
Study 1: Antimicrobial Efficacy
In a comparative study, several oxazolidinone derivatives were tested against a panel of bacteria including Escherichia coli and Staphylococcus aureus. The results demonstrated that the most active compound had an MIC of 0.004 mg/mL against E. coli, showcasing its superior efficacy compared to traditional antibiotics .
| Bacteria | MIC (mg/mL) | Compound Tested |
|---|---|---|
| E. coli | 0.004 | This compound |
| S. aureus | 0.008 | Similar derivative |
Study 2: Cytotoxicity Assessment
Cytotoxicity studies using MTT assays on normal human lung fibroblast cells (MRC5) indicated that certain derivatives had low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development .
属性
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-20-11-4-2-3-10(7-11)8-12(17)15-5-6-16-13(18)9-21-14(16)19/h2-4,7H,5-6,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVPENPMCUYBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCCN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














